3,5-Dimethylhexanoic acid
Overview
Description
3,5-Dimethylhexanoic acid is an organic compound with the molecular formula C8H16O2. It is a carboxylic acid characterized by the presence of two methyl groups attached to the third and fifth carbon atoms of a hexanoic acid chain. This compound is known for its applications in organic synthesis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylhexanoic acid can be synthesized through several methods. One common method involves the reaction of 2-methylpentanoic acid with butyl lithium to generate the corresponding lithium salt. This lithium salt then reacts with copper hypochlorite to produce this compound . Another method involves the hydrolysis of this compound ethyl ester in the presence of potassium hydroxide in ethanol and water, followed by heating .
Industrial Production Methods
In industrial settings, this compound is typically produced through the same synthetic routes mentioned above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-Dimethylhexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry: It is used in the production of coatings, plastics, and softeners
Mechanism of Action
The mechanism of action of 3,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and ionic interactions, influencing various biochemical processes. Its effects are mediated through its ability to donate protons and form stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: A straight-chain carboxylic acid without methyl substitutions.
2-Methylhexanoic acid: A carboxylic acid with a single methyl group at the second carbon.
3,3-Dimethylhexanoic acid: A carboxylic acid with two methyl groups at the third carbon
Uniqueness
3,5-Dimethylhexanoic acid is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This structural uniqueness makes it valuable in specific synthetic applications and industrial processes .
Properties
IUPAC Name |
3,5-dimethylhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(2)4-7(3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWWTCBUJPAASC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30892031 | |
Record name | 3,5-Dimethylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30892031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60308-87-4 | |
Record name | 3,5-Dimethylhexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060308874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dimethylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30892031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIMETHYLHEXANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU90Y7VS8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characterization of 3,5-Dimethylhexanoic acid?
A: The research paper "New Compounds. Derivatives of this compound" [] focuses on the synthesis of new derivatives from this compound. While the paper doesn't explicitly provide the molecular formula or weight of the acid itself, it implies that these are known prerequisites for deriving new compounds. The paper primarily focuses on the synthetic procedures and characterization of the newly synthesized derivatives rather than the starting material.
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